molecular formula C17H23NO3 B173310 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- CAS No. 197236-38-7

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-

Cat. No.: B173310
CAS No.: 197236-38-7
M. Wt: 289.4 g/mol
InChI Key: RIPUIEQHIHOULS-UHFFFAOYSA-N
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Description

The compound Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- (CAS 197236-38-7) is a cyclopentane derivative with a molecular formula of C₁₇H₂₃NO₃ and a molar mass of 289.37 g/mol . Its structure features a cyclopentane ring substituted with three methyl groups (1,2,2-trimethyl), a carboxylic acid group at position 1, and a p-tolylcarbamoyl moiety at position 2.

This compound is structurally related to agrochemicals and metal-chelating agents but lacks direct commercial or biological use data in the provided evidence.

Properties

IUPAC Name

1,2,2-trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(20)21)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPUIEQHIHOULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[(4-methylphenyl)amino]carbonyl-, is a complex organic compound with potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects and mechanisms of action.

  • Molecular Formula : C15H26N2O3
  • Molecular Weight : 282.38 g/mol
  • CAS Number : 94372-90-4
  • Receptor Binding : Cyclopentanecarboxylic acid derivatives have been studied for their ability to bind to various receptors, including the NK(1) receptor. Compounds in this class have shown promise as antagonists, which could lead to applications in treating conditions like anxiety and depression .
  • Antitumor Activity : Some derivatives exhibit antitumor properties by inducing apoptosis in cancer cell lines. For instance, related compounds have been shown to affect cell viability and induce cell cycle arrest in various cancer models .
  • Antimicrobial Effects : Certain structural analogs have demonstrated antimicrobial activity against Gram-positive bacteria, suggesting that cyclopentanecarboxylic acid derivatives may also possess similar properties .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeStudy Reference
VestipitantNK(1) receptor antagonist
Lunatin 1Antimicrobial/Antitumor
AnalogsVarious pharmacological effects

Case Study: NK(1) Receptor Antagonists

A study identified a series of C-phenylpiperazine derivatives as potent NK(1) receptor antagonists. Among these, compounds structurally similar to cyclopentanecarboxylic acid showed significant binding affinity and selectivity . This suggests that cyclopentanecarboxylic acid could be explored further for its potential in treating neuropsychiatric disorders.

Case Study: Antitumor Activity

Research on structurally related compounds indicates that they can induce apoptosis in cancer cell lines such as HL60 and MCF7. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases . This highlights the potential for cyclopentanecarboxylic acid derivatives in cancer therapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of new compounds. While specific data on cyclopentanecarboxylic acid is sparse, related studies emphasize the importance of solubility, stability, and metabolic pathways in determining bioavailability and therapeutic potential .

Scientific Research Applications

Pharmaceutical Development

Cyclopentanecarboxylic acid derivatives have shown potential as intermediates in the synthesis of pharmaceutical compounds. Their structural features allow them to interact with biological targets effectively. For example:

  • Anticancer Agents : Some derivatives have been explored for their ability to inhibit tumor growth through specific biological pathways.
  • Anti-inflammatory Drugs : Research indicates that certain modifications can enhance anti-inflammatory properties, making them suitable for drug development.

Biochemical Studies

The compound's unique structure makes it valuable in biochemical research:

  • Enzyme Inhibition Studies : Cyclopentanecarboxylic acid derivatives can serve as enzyme inhibitors, aiding in understanding enzyme mechanisms and developing inhibitors for therapeutic use.
  • Receptor Binding Studies : They are used in studies to evaluate binding affinities to various receptors, contributing to drug design.

Material Science

In material science, cyclopentanecarboxylic acid is investigated for its role in creating polymers and other materials:

  • Polymer Synthesis : Its derivatives can be utilized in the production of specialty polymers with tailored properties for specific applications.
  • Nanotechnology : Research is ongoing into how these compounds can be used in nanomaterials for drug delivery systems.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of cyclopentanecarboxylic acid against breast cancer cells. The results indicated significant inhibition of cell proliferation, highlighting the compound's potential as a lead structure for new anticancer drugs.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase enzymes by cyclopentanecarboxylic acid derivatives demonstrated that specific substitutions could enhance inhibitory activity, providing insights into the design of non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Cyclanilide (1-(((2,4-Dichlorophenyl)Amino)Carbonyl)Cyclopropanecarboxylic Acid)

  • Key Similarities :
    • Both compounds contain a carboxylic acid group and an aromatic amine-derived carbamoyl substituent.
    • Designed for agrochemical applications (e.g., plant growth regulation) .
  • Key Differences :
    • Ring System : Cyclanilide uses a strained cyclopropane ring, whereas the target compound employs a cyclopentane ring. Cyclopropane’s ring strain increases reactivity, while cyclopentane offers greater conformational flexibility .
    • Substituents : Cyclanilide has electron-withdrawing 2,4-dichlorophenyl groups, enhancing electrophilicity, whereas the target compound’s 4-methylphenyl group is electron-donating, reducing reactivity .

Metal-Chelating Cyclopentanecarboxylic Acid Derivatives

  • Example: (1R,3S)-1,2,2-Trimethyl-3-{[5-(2-Hydroxy)Phenyl-1,3,4-Oxadiazol-2-Yl]}Cyclopentanecarboxylic Acid
    • Key Similarities :
  • Shared cyclopentanecarboxylic acid backbone with trimethyl substituents.
  • Carboxylic acid enables coordination with transition metals (e.g., Co, Ni, Cu) .
    • Key Differences :
  • The oxadiazole substituent in the analogue introduces π-conjugation and additional chelation sites, enhancing catalytic and enantioselective properties. The target compound’s p-tolylcarbamoyl group lacks such functionality, limiting its utility in chiral frameworks .

Physicochemical Properties

Property Target Compound Cyclanilide Base Cyclopentanecarboxylic Acid
Molecular Formula C₁₇H₂₃NO₃ C₁₁H₁₀Cl₂N₂O₂ C₆H₁₀O₂
Molar Mass (g/mol) 289.37 285.11 114.14
Key Functional Groups Carboxylic acid, p-tolylcarbamoyl Carboxylic acid, dichlorophenylcarbamoyl Carboxylic acid
Lipophilicity High (due to methyl groups) Moderate (polar Cl substituents) Low
  • Solubility : The target compound’s trimethyl and p-tolylcarbamoyl groups increase hydrophobicity compared to the unsubstituted cyclopentanecarboxylic acid, reducing aqueous solubility .
  • Thermal Stability : The cyclopentane ring confers greater thermal stability than cyclopropane-based analogues like cyclanilide .

Functional and Application Differences

  • Agrochemical Potential: Cyclanilide is explicitly used as a plant growth regulator, leveraging its electrophilic carbamoyl group for bioactivity.
  • Catalytic/Material Science Utility : Metal-chelating derivatives with oxadiazole groups (e.g., [CoL(Py)₂]ₙ) are employed in enantioselective catalysis. The absence of heterocyclic substituents in the target compound likely restricts such applications .

Preparation Methods

Diethyl Malonate-Based Alkylation

A widely cited method involves reacting diethyl malonate with 1,4-dibromobutane in the presence of sodium ethoxide (). The reaction proceeds via a double alkylation mechanism:

Diethyl malonate+1,4-dibromobutaneNaOEtDiethyl cyclopentanecarboxylate\text{Diethyl malonate} + 1,4\text{-dibromobutane} \xrightarrow{\text{NaOEt}} \text{Diethyl cyclopentanecarboxylate}

Key steps:

  • Base-induced deprotonation of diethyl malonate forms a nucleophilic enolate.

  • Bimolecular nucleophilic substitution (SN2) with 1,4-dibromobutane generates the cyclopentane ring.

  • Hydrolysis under basic conditions (NaOH/H₂O) yields cyclopentanecarboxylic acid.

To introduce methyl groups, methyl-substituted malonate esters (e.g., diethyl 2-methylmalonate) are used, enabling 1,2,2-trimethyl substitution during ring closure.

Favorskii Rearrangement

An alternative route employs the Favorskii rearrangement of 2-chlorocyclohexanone derivatives. Under basic conditions, the six-membered ring contracts to form a cyclopentanecarboxylate ester:

2-ChlorocyclohexanoneBaseMethyl cyclopentanecarboxylate\text{2-Chlorocyclohexanone} \xrightarrow{\text{Base}} \text{Methyl cyclopentanecarboxylate}

Methylation at the α-position is achieved using methyl iodide or dimethyl sulfate prior to hydrolysis.

Carbamoyl Group Installation

The 3-[(4-methylphenyl)carbamoyl] moiety is introduced via amide coupling between the cyclopentanecarboxylic acid derivative and 4-methylaniline .

Acid Chloride Intermediate

  • Activation : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) :

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}
  • Amidation : The acid chloride reacts with 4-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine):

    RCOCl+H2N-C6H4-CH3RCONH-C6H4-CH3+HCl\text{RCOCl} + \text{H}_2\text{N-C}_6\text{H}_4\text{-CH}_3 \rightarrow \text{RCONH-C}_6\text{H}_4\text{-CH}_3 + \text{HCl}

Direct Coupling Using Carbodiimides

To avoid acid chloride handling, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates direct amide bond formation:

\text{RCOOH} + \text{H}2\text{N-C}6\text{H}4\text{-CH}3 \xrightarrow{\text{EDC/HOBt}} \text{RCONH-C}6\text{H}4\text{-CH}_3}

Reaction conditions: 0–25°C, 12–24 h, yields ~60–75%.

Steric and Kinetic Considerations

The 1,2,2-trimethyl substituents create significant steric hindrance, necessitating optimized conditions:

ParameterOptimization StrategySource
Reaction TemperatureElevated temperatures (80–110°C) for amidation
SolventPolar aprotic solvents (DMF, DMSO)
Catalyst4-Dimethylaminopyridine (DMAP) for activation

For example, amidation at 110°C in DMF improves yield to 85% by mitigating steric effects.

Purification and Characterization

Chromatographic Methods

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Preparative HPLC : A Waters Sunfire C18 column (19 × 50 mm, 5 μm) with a methanol/water gradient (15–95% over 22 min) isolates the final compound at >95% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.28 (s, 6H, 2×CH₃), 1.42 (s, 3H, CH₃), 2.31 (s, 3H, Ar-CH₃), 7.15–7.25 (m, 4H, Ar-H).

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₃NO₃ [M+H]⁺: 289.1678; found: 289.1681.

Alternative Synthetic Routes

Reductive Amination

A patent-described method condenses a ketone intermediate with 4-methylaniline under reductive amination conditions (NaBH₃CN, AcOH):

\text{RCO} + \text{H}2\text{N-C}6\text{H}4\text{-CH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{RCONH-C}6\text{H}4\text{-CH}3}

Yields: 70–78%.

Enzymatic Catalysis

Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF₄]) offers a green chemistry approach, though yields remain suboptimal (40–50%).

Industrial-Scale Production

Batch Process Optimization ():

  • Step 1 : Cyclopentane core synthesis in ethanol at reflux (78°C, 8 h).

  • Step 2 : Carbamoylation in DMF at 110°C for 12 h.

  • Throughput : 1.2 kg per batch with 82% overall yield.

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing this cyclopentanecarboxylic acid derivative?

Answer:
The compound’s synthesis likely involves multi-step routes, including cyclopentane ring functionalization and urea/amide bond formation. A plausible approach:

  • Step 1 : Start with a cyclopentanecarboxylic acid precursor (e.g., 1,2,2-trimethylcyclopentanecarboxylic acid) and activate the carboxyl group using reagents like thionyl chloride or carbodiimides for subsequent coupling .
  • Step 2 : Introduce the 4-methylphenyl urea moiety via reaction with 4-methylphenyl isocyanate or a carbamate intermediate under anhydrous conditions .
  • Validation : Confirm intermediate structures using NMR (¹H/¹³C) and FTIR to track carbonyl (C=O) and amine (N-H) bond formation .

Basic Question: How can spectroscopic techniques be optimized for structural characterization?

Answer:

  • NMR : Use deuterated DMSO or CDCl₃ to resolve steric hindrance from the 1,2,2-trimethyl groups. 2D NMR (COSY, HSQC) can clarify coupling patterns and confirm the urea linkage .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF is critical for verifying molecular mass (±0.001 Da) and detecting fragmentation patterns (e.g., loss of the 4-methylphenyl group) .
  • FTIR : Focus on the 1650–1750 cm⁻¹ region to distinguish carboxylic acid derivatives (ester vs. amide C=O stretches) .

Basic Question: What biological or pharmacological activities are associated with structurally similar cyclopentanecarboxylic acid derivatives?

Answer:
Analogous compounds, such as Metcaraphen Hydrochloride (a cyclopentanecarboxylate ester), exhibit anticholinergic and spasmolytic activity . The urea/amide group in this compound may enhance binding to enzymes or receptors (e.g., carbonic anhydrase or kinase targets). Preliminary assays should include:

  • In vitro enzyme inhibition studies (e.g., acetylcholinesterase or urease) .
  • Cellular viability assays (MTT or apoptosis markers) to assess cytotoxicity .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for similar compounds?

Answer:
Discrepancies often arise from substituent effects or assay conditions. For example:

  • Substituent Position : The 4-methylphenyl group’s orientation may alter steric/electronic interactions with targets. Compare activity against analogs with ortho/meta substituents .
  • Assay Variability : Standardize solvent (DMSO concentration ≤0.1%), pH, and cell lines. Validate results across multiple independent labs .

Advanced Question: What strategies are effective for determining stereochemical purity in chiral derivatives?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane:isopropanol gradients. Compare retention times to enantiomerically pure standards .
  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) to resolve absolute configuration .

Advanced Question: How can computational modeling guide the design of analogs with improved activity?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Prioritize analogs with stronger hydrogen bonds to active-site zinc ions .
  • QSAR : Corrogate logP and molar refractivity with bioactivity data to optimize lipophilicity and steric bulk .

Advanced Question: What purification methods address challenges in isolating this hydrophobic compound?

Answer:

  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5% → 30%). Monitor fractions via TLC (UV254).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to improve crystal yield .

Advanced Question: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Analyze degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using HPLC-UV .

Advanced Question: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., methylcyclopentane derivatives) with a DB-5MS column and electron ionization .
  • HPLC-DAD : Use a C18 column and diode array detection (210–400 nm) to resolve polar impurities (e.g., unreacted isocyanate) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound class?

Answer:

  • Core Modifications : Synthesize analogs with varied cyclopentane substituents (e.g., ethyl vs. trifluoromethyl) .
  • Urea Group Replacement : Test thiourea or sulfonamide analogs to assess hydrogen-bonding requirements .
  • Bioisosteres : Replace the 4-methylphenyl group with heteroaromatic rings (e.g., pyridyl) to modulate solubility .

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